2-Naphthyl stearate

Catalog No.
S704239
CAS No.
6343-74-4
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl stearate

CAS Number

6343-74-4

Product Name

2-Naphthyl stearate

IUPAC Name

naphthalen-2-yl octadecanoate

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3

InChI Key

JIMMXKUAHBEQPE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Lubricant in Pharmaceutical Tablet Formulation

Synthesis of Heterocycles

Synthesis of Bioactive Heterocyclic Compounds

Alternative Lubricant in Pharmaceutical Tablet Formulation

    Application Summary: 2-Naphthyl stearate is evaluated as an alternative lubricant in pharmaceutical tablet formulation.

2-Naphthyl stearate is an organic compound classified as an ester, formed from the reaction of stearic acid and 2-naphthol. Its molecular formula is C28H42O2C_{28}H_{42}O_{2}, and it has a molecular weight of approximately 410.642 g/mol . The compound is characterized by a naphthalene ring structure attached to a long-chain fatty acid (stearic acid), which contributes to its unique properties, including solubility and hydrophobic characteristics.

, primarily due to its ester functional group. Notable reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of 2-naphthol and stearic acid. This reaction can be catalyzed by either acidic or basic conditions .
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with an alcohol, which can modify its properties and applications .
  • Decomposition: Under certain conditions, 2-naphthyl stearate may decompose, leading to the release of naphthalene and fatty acids .

The synthesis of 2-naphthyl stearate can be accomplished through several methods:

  • Direct Esterification: This method involves reacting stearic acid with 2-naphthol in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
  • Transesterification: Stearic acid can be reacted with another naphthalene derivative that has a more reactive ester group, facilitating the exchange of groups.
  • Microwave-Assisted Synthesis: Utilizing microwave radiation can enhance the reaction rate and yield when synthesizing 2-naphthyl stearate from its precursors .

2-Naphthyl stearate has several applications across different fields:

  • Cosmetics and Personal Care Products: Due to its emollient properties, it is used in creams and lotions to enhance skin feel and texture.
  • Lubricants: Its hydrophobic nature makes it suitable for use in various lubricant formulations.
  • Surfactants: It may act as a surfactant in formulations requiring emulsification or stabilization of mixtures .

Interaction studies involving 2-naphthyl stearate primarily focus on its behavior in different environments, such as aqueous solutions or organic solvents. These studies often examine its solubility, stability under various pH conditions, and interactions with other surfactants or emulsifiers. The findings help optimize its use in formulations for cosmetics or pharmaceuticals.

Several compounds share structural similarities with 2-naphthyl stearate, providing a basis for comparison:

Compound NameMolecular FormulaUnique Features
1-Naphthyl stearateC28H42O2C_{28}H_{42}O_{2}Similar structure but with a different naphthalene position
Benzyl stearateC23H46O2C_{23}H_{46}O_2Contains a benzene ring instead of a naphthalene structure
Octadecyl naphthaleneC24H38C_{24}H_{38}A long-chain fatty acid attached directly to naphthalene
Stearyl alcoholC18H38OC_{18}H_{38}OA fatty alcohol without an aromatic component

Uniqueness: The unique aspect of 2-naphthyl stearate lies in its dual hydrophobic characteristics from both the long-chain fatty acid and the aromatic naphthalene structure, making it particularly effective in applications requiring both stability and emulsification properties.

XLogP3

11.1

Other CAS

6343-74-4

Wikipedia

2-Naphthyl stearate

Dates

Last modified: 08-15-2023

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